![molecular formula C17H21N5OS B4579324 N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-phenyl-1-piperazinyl)acetamide](/img/structure/B4579324.png)
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-phenyl-1-piperazinyl)acetamide
Overview
Description
Synthesis Analysis
The synthesis of related thiadiazole compounds typically involves reactions such as the condensation of thiourea with carbon disulfide, followed by cyclization and further functionalization. For example, compounds in this category have been synthesized starting from chloroacetamido thiadiazoles reacting with piperidine or piperazine in certain ratios, leading to the formation of structurally related derivatives (Ismailova et al., 2014).
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives often exhibits interesting features such as planarity or near-planarity, with specific orientations between the thiadiazole unit and other functional groups. This structural arrangement can lead to significant intermolecular interactions, including hydrogen bonding, which influences the compound's stability and reactivity (Boechat et al., 2011).
Chemical Reactions and Properties
Compounds containing thiadiazole and piperazine units participate in various chemical reactions. These include amidation reactions, which are commonly employed in the synthesis of thiadiazole derivatives. The reactivity of these compounds is significantly influenced by the presence of functional groups, allowing for a wide range of chemical modifications (Mohammadi-Farani et al., 2014).
Scientific Research Applications
Antitumor Activities
A series of novel compounds, including those structurally related to "N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-phenyl-1-piperazinyl)acetamide," have been synthesized and evaluated for their antitumor activities. For instance, compounds have shown potent antiproliferative activity against various cancer cell lines, such as HeLa (human cervical cancer) and A549 (human lung cancer) cells, indicating their potential as therapeutic agents in cancer treatment (Wu et al., 2017). These studies suggest that specific structural modifications can enhance the antitumor efficacy, providing a promising avenue for the development of new cancer therapies.
Antimicrobial Evaluation
Another area of application is the antimicrobial evaluation, where novel 1,3,4-thiadiazole derivatives containing piperazine have been synthesized and assessed for their antimicrobial activities. These compounds demonstrate inhibitory effects against various pathogens, highlighting their potential as antimicrobial agents. For example, specific derivatives have shown effectiveness against Xanthomonas campestris pv. oryzae, suggesting their application in agricultural pest management (Xia, 2015).
Insecticidal Assessment
Research into the insecticidal properties of thiadiazole derivatives has also been conducted, with studies demonstrating the efficacy of such compounds against the cotton leafworm, Spodoptera littoralis. This indicates the potential utility of these compounds in pest control, offering a new tool for managing agricultural pests and reducing crop losses (Fadda et al., 2017).
Synthesis and Biological Activities
The synthesis of novel 1,3,4-thiadiazole amide derivatives containing piperazine and their subsequent biological activity assessments have led to the identification of compounds with promising pharmacological properties. This research underscores the importance of structural design in developing effective therapeutic agents, with specific compounds exhibiting notable antiviral and antibacterial activities (Wu Qi, 2014).
properties
IUPAC Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5OS/c23-15(18-17-20-19-16(24-17)13-6-7-13)12-21-8-10-22(11-9-21)14-4-2-1-3-5-14/h1-5,13H,6-12H2,(H,18,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWXGTBCELSUCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(S2)NC(=O)CN3CCN(CC3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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